Boc-L-2-Carbamoylphenylalanin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

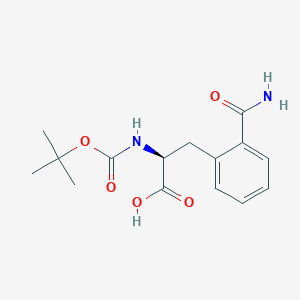

It has a molecular formula of C15H20N2O5 and a molecular weight of 308.33 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.

Wissenschaftliche Forschungsanwendungen

Boc-L-2-Carbamoylphenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Proteomics Research: Employed in the study of protein structure and function.

Drug Development: Investigated for its potential use in the development of therapeutic agents.

Biochemical Studies: Utilized in the study of enzyme-substrate interactions and other biochemical processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-2-Carbamoylphenylalanine typically involves the protection of the amino group of L-2-Carbamoylphenylalanine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of Boc-L-2-Carbamoylphenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-L-2-Carbamoylphenylalanine undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature.

Substitution: Various electrophiles in the presence of a base like triethylamine (TEA) in an organic solvent.

Major Products Formed

Deprotection: L-2-Carbamoylphenylalanine.

Coupling: Peptide derivatives.

Substitution: Substituted phenylalanine derivatives.

Wirkmechanismus

The mechanism of action of Boc-L-2-Carbamoylphenylalanine involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or proteins being synthesized .

Vergleich Mit ähnlichen Verbindungen

Boc-L-2-Carbamoylphenylalanine can be compared with other similar compounds such as:

Boc-L-Phenylalanine: Lacks the carbamoyl group, making it less versatile in certain synthetic applications.

Boc-L-Tyrosine: Contains a hydroxyl group instead of a carbamoyl group, leading to different reactivity and applications.

Boc-L-Tryptophan: Contains an indole ring, offering different chemical properties and uses

The uniqueness of Boc-L-2-Carbamoylphenylalanine lies in its carbamoyl group, which provides additional functionalization options and reactivity compared to other Boc-protected amino acids.

Biologische Aktivität

Boc-L-2-Carbamoylphenylalanine (Boc-L-2-Cbp) is a modified amino acid that plays a significant role in biochemical research and pharmaceutical applications. This compound is particularly notable for its structural features, which include a tert-butoxycarbonyl (Boc) protective group and a carbamoyl substituent at the 2-position of the phenyl ring. The molecular formula for Boc-L-2-Cbp is C15H20N2O5, with a molecular weight of 308.33 g/mol. This article explores its biological activity, including its interactions with enzymes, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Characteristics

The unique structure of Boc-L-2-Cbp allows it to mimic natural amino acids, facilitating its integration into peptides and proteins. This integration can influence the stability and functionality of these biomolecules, making Boc-L-2-Cbp a valuable tool in proteomics and drug development. Its ability to act as a substrate or inhibitor for various enzymes has been a focus of numerous studies.

Biological Activities

- Enzyme Interactions : Boc-L-2-Cbp has been shown to interact with specific enzymes, influencing their activity through competitive inhibition or substrate mimicry. For instance, studies utilizing surface plasmon resonance and nuclear magnetic resonance spectroscopy have demonstrated its binding affinities to various enzyme targets.

- Therapeutic Potential : Compounds structurally related to Boc-L-2-Cbp have been investigated for their potential as therapeutic agents against diseases such as cancer and inflammatory disorders. The ability of Boc-L-2-Cbp to inhibit enzyme activity suggests it could be developed into a drug candidate targeting specific pathways involved in disease progression.

- Proteomics Applications : In proteomics, Boc-L-2-Cbp serves as a building block for synthesizing peptides that can be used to study protein interactions and functions. Its incorporation into peptide sequences can alter the biochemical properties of these peptides, providing insights into protein structure-function relationships.

Comparative Analysis

The following table compares Boc-L-2-Cbp with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Boc-L-2-Methylphenylalanine | C15H21NO4 | Contains a methyl group instead of a carbamoyl group. |

| Boc-L-Tyrosine | C15H19NO4 | Contains a hydroxyl group affecting solubility and reactivity. |

| Boc-L-Phenylalanine | C15H19NO4 | Lacks the carbamoyl substituent but retains similar applications in peptide synthesis. |

This comparison highlights how Boc-L-2-Cbp's unique combination of functional groups distinguishes it from other amino acid derivatives, enhancing its utility in synthetic pathways and biological studies.

Case Studies

Several studies have investigated the biological activity of Boc-L-2-Cbp:

- Enzyme Inhibition Studies : Research has demonstrated that Boc-L-2-Cbp can inhibit specific proteases involved in cancer cell proliferation. For example, in vitro assays showed that Boc-L-2-Cbp reduced the activity of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.

- Therapeutic Development : A study focused on designing peptide analogs incorporating Boc-L-2-Cbp aimed at enhancing the selectivity and potency of anti-inflammatory drugs. These analogs exhibited improved binding affinities to target receptors compared to traditional compounds.

- Structural Biology Applications : In structural biology, Boc-L-2-Cbp has been used as a probe to study protein folding mechanisms. Its incorporation into model peptides allowed researchers to elucidate folding pathways and identify critical interactions that stabilize protein structures.

Eigenschaften

IUPAC Name |

(2S)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-6-4-5-7-10(9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPVOXUPJFIODB-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.